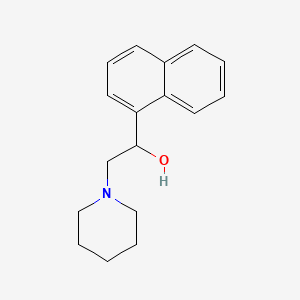
alpha-(Piperidinomethyl)-1-naphthalenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Piperidinomethyl)-1-naphthalenemethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Piperidinomethyl)-1-naphthalenemethanol typically involves the alpha-amination of aldehyde with dibenzyl azodicarboxylate (DBAD), followed by reductive amination and cyclization . This method is designed for the stereoselective synthesis of amine-substituted piperidines.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable synthetic routes that can be adapted for large-scale production. The use of silica gel as a catalyst and methanol as a solvent under reflux conditions has been reported for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(Piperidinomethyl)-1-naphthalenemethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
Alpha-(Piperidinomethyl)-1-naphthalenemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of alpha-(Piperidinomethyl)-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with the central nervous system and immune system .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered heterocycle with one nitrogen atom.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Alpha-(Piperidinomethyl)-1-naphthalenemethanol: Combines the structural features of both piperidine and naphthalene.
Uniqueness: this compound is unique due to its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H21NO |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C17H21NO/c19-17(13-18-11-4-1-5-12-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,17,19H,1,4-5,11-13H2 |
Clé InChI |
ISYJIORMUAFHNI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(C2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


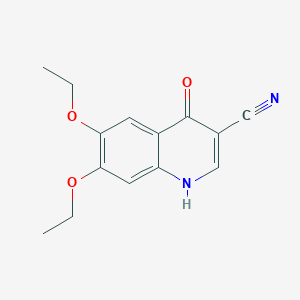
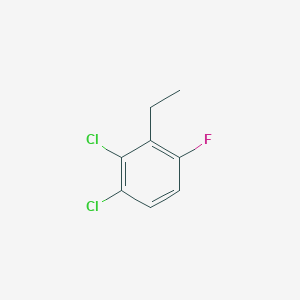
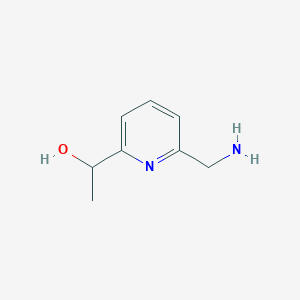

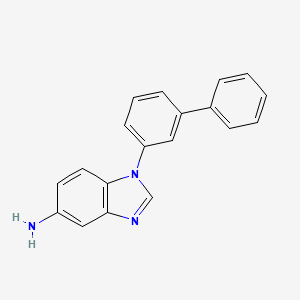
![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
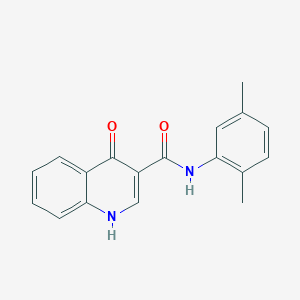


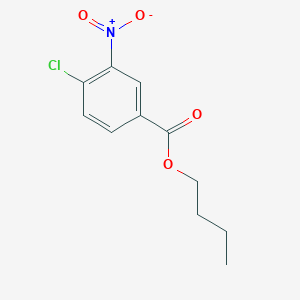
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
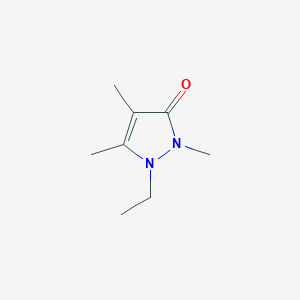
![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)
